

Sanggenol P: A Flavonoid from Traditional Medicine with Therapeutic Potential

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Compound of Interest

Compound Name: Sanggenol P

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An In-depth Technical Guide on a Promising Bioactive Compound from Morus alba

Introduction

Sanggenol P is a naturally occurring flavonoid, specifically a prenylated flavanone, isolated from the root bark of Morus alba L. (white mulberry).[1] The white mulberry has a long history of use in traditional Chinese medicine for treating a variety of ailments, including diabetes, inflammation, and cancer.[2] Flavonoids from Morus alba are a subject of growing scientific interest due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of **Sanggenol P**, summarizing its role in traditional medicine, its known biological activities, and the experimental methodologies used to investigate its therapeutic potential. Due to the limited specific research on **Sanggenol P**, this guide also incorporates data from the closely related and more extensively studied compound, Sanggenol L, to provide a broader perspective on the potential of this class of molecules.

Traditional Medicine Context

The root bark of Morus alba, known as "Sang-Bai-Pi" in traditional Chinese medicine, has been used for centuries to clear heat, resolve phlegm, and relieve cough. Modern research has begun to validate these traditional uses by identifying a wealth of bioactive compounds within the plant, including a variety of prenylated flavonoids like the sanggenols. These compounds are believed to be major contributors to the therapeutic effects of mulberry root bark.

Chemical Properties

Sanggenol P was first isolated and its structure elucidated in 2010.^[1] It is characterized by its flavonoid backbone with isoprenoid substitutions.

Table 1: Chemical Properties of **Sanggenol P**

Property	Value	Source
Molecular Formula	C30H36O6	^[1]
Molecular Weight	492.6 g/mol	^[1]
Source	Root bark of Morus alba L.	^[1]
Compound Type	Flavonoid (Prenylated Flavanone)	^[1]

Pharmacological Activities

While direct experimental data on the pharmacological activities of **Sanggenol P** are limited, it is generally described as having antioxidant and anti-inflammatory properties. To provide a more detailed understanding of its potential, this section includes quantitative data from studies on the closely related compound, Sanggenol L.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of flavonoids from Morus alba against various cancer cell lines. Research on Sanggenol L has shown significant growth inhibitory effects on human prostate cancer and melanoma cells.^[3]^[4]

Table 2: In Vitro Cytotoxicity of Sanggenol L against Human Prostate Cancer Cell Lines

Cell Line	Treatment	Incubation Time	Result	Reference
DU145	10, 20, 30 μ M Sanggenol L	48 h	Dose-dependent inhibition of cell viability	[3][5]
LNCaP	10, 20, 30 μ M Sanggenol L	48 h	Dose-dependent inhibition of cell viability	[3][5]
RC-58T	10, 20, 30 μ M Sanggenol L	48 h	Dose-dependent inhibition of cell viability	[3][5]
PC-3	10, 20, 30 μ M Sanggenol L	48 h	Dose-dependent inhibition of cell viability	[3][5]

Table 3: Apoptosis Induction by Sanggenol L in RC-58T Human Prostate Cancer Cells

Treatment	Incubation Time	Result (% of Apoptotic Cells)	Reference
Control	48 h	~5%	[3]
10 μ M Sanggenol L	48 h	~15%	[3]
20 μ M Sanggenol L	48 h	~25%	[3]
30 μ M Sanggenol L	48 h	~40%	[3]

Anti-inflammatory Activity

The traditional use of mulberry root bark for inflammatory conditions is supported by modern research into its flavonoid constituents. While specific in vivo data for **Sanggenol P** is not yet available, studies on related compounds suggest a potential mechanism via inhibition of inflammatory mediators. For instance, Sanggenol L has been shown to alleviate inflammation in a rat model of rheumatoid arthritis.

Antioxidant Activity

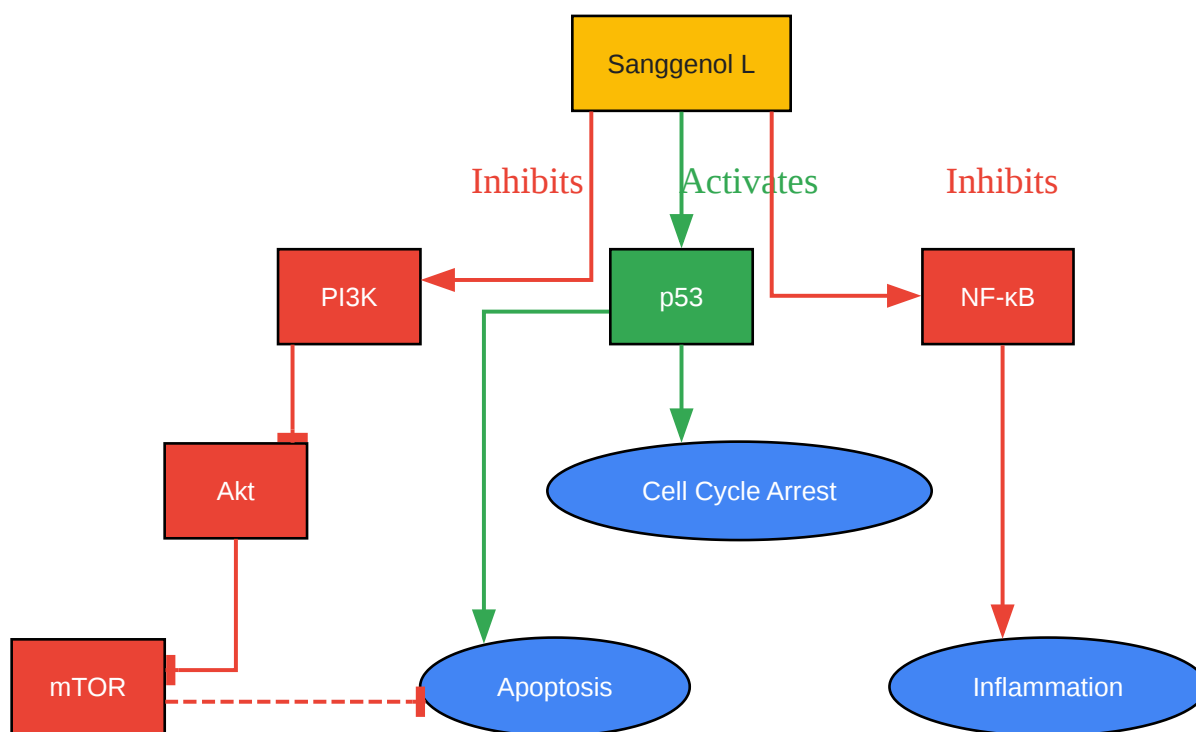
Flavonoids are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. The antioxidant potential of **Sanggenol P** is an area of active interest. Quantitative data for the antioxidant activity of related sanggenons, such as Sanggenon C and D, have been reported.

Table 4: Antioxidant Activity of Sanggenon C and D (IC50 values)

Assay	Sanggenon C (μM)	Sanggenon D (μM)	Reference
DPPH Radical Scavenging	Lower IC50 than Sanggenon D	Higher IC50 than Sanggenon C	[6]
ABTS Radical Scavenging	Lower IC50 than Sanggenon D	Higher IC50 than Sanggenon C	[6]
Cu2+-Reducing Power	Higher IC50 than Sanggenon D	Lower IC50 than Sanggenon C	[6]
Ferric Ion Reducing Antioxidant Power (FRAP)	Higher IC50 than Sanggenon D	Lower IC50 than Sanggenon C	[6]

Signaling Pathways

The therapeutic effects of flavonoids are often mediated through their interaction with various cellular signaling pathways. Research on Sanggenol L has identified the PI3K/Akt/mTOR and NF-κB pathways as key targets in its anticancer and anti-inflammatory activities.[2][3] It is plausible that **Sanggenol P** may exert its biological effects through similar mechanisms.



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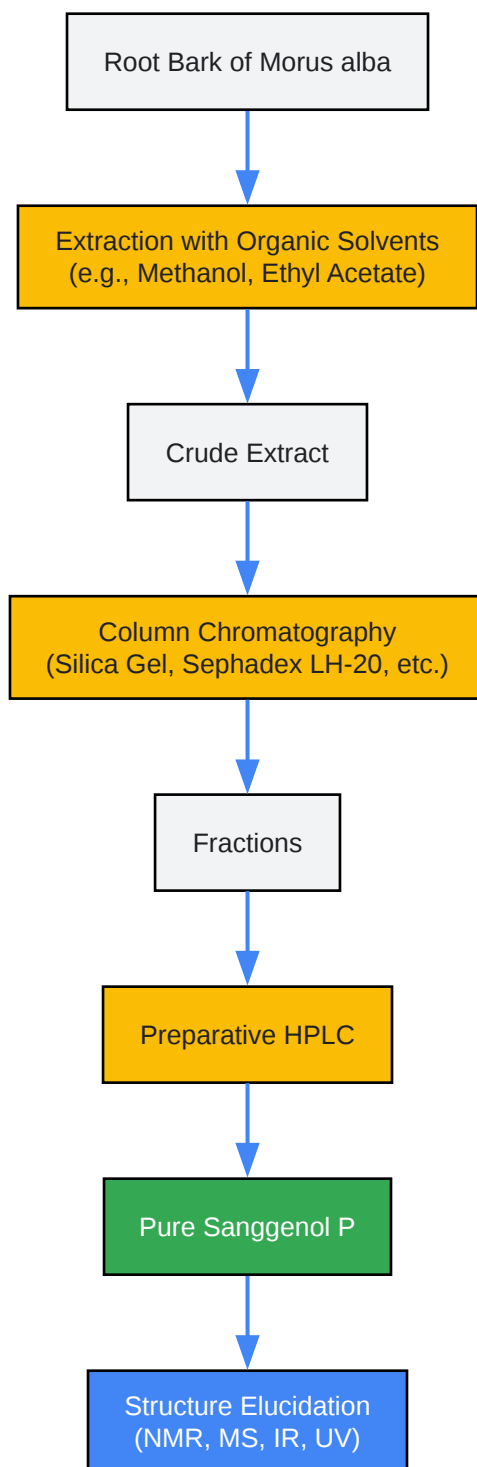
Caption: Postulated signaling pathways modulated by Sanggenol L.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the research of sanggenols and related flavonoids.

Isolation and Structure Elucidation of Sanggenol P

The isolation of **Sanggenol P** from the root bark of *Morus alba* involves extraction with organic solvents, followed by a series of chromatographic techniques to purify the compound.



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Caption: General workflow for the isolation of **Sanggenol P**.

The structure of the isolated compound is then determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry

(MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.^[1]

In Vitro Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

- **Cell Seeding:** Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
- **Treatment:** Treat cells with various concentrations of **Sanggenol P** (or other test compounds) for a specified duration (e.g., 48 hours).
- **Fixation:** Fix the cells by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
- **Staining:** Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.
- **Washing:** Remove the unbound dye by washing with 1% acetic acid.
- **Solubilization:** Solubilize the protein-bound dye with 10 mM Tris base solution.
- **Absorbance Measurement:** Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.

Apoptosis Analysis: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

- **Cell Treatment:** Treat cells with the test compound for the desired time.
- **Harvesting:** Harvest both adherent and floating cells.
- **Washing:** Wash the cells with cold PBS.

- **Staining:** Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
- **Incubation:** Incubate the cells in the dark at room temperature for 15 minutes.
- **Flow Cytometry Analysis:** Analyze the stained cells using a flow cytometer. Viable cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.

Cell Cycle Analysis

Flow cytometry with propidium iodide staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

- **Cell Treatment and Harvesting:** Treat and harvest cells as described for the apoptosis assay.
- **Fixation:** Fix the cells in ice-cold 70% ethanol.
- **Staining:** Resuspend the fixed cells in a staining solution containing PI and RNase A.
- **Incubation:** Incubate the cells to allow for DNA staining and RNA degradation.
- **Flow Cytometry Analysis:** Analyze the DNA content of the cells using a flow cytometer.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into the modulation of signaling pathways.

- **Protein Extraction:** Lyse treated and untreated cells to extract total protein.
- **Protein Quantification:** Determine the protein concentration of each lysate.
- **SDS-PAGE:** Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- **Protein Transfer:** Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

- **Blocking:** Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
- **Antibody Incubation:** Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
- **Detection:** Detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

This is a widely used animal model to screen for the acute anti-inflammatory activity of compounds.

- **Animal Acclimatization:** Acclimatize rodents (typically rats or mice) to the laboratory conditions.
- **Compound Administration:** Administer **Sanggenol P** (or a vehicle control and a positive control like indomethacin) orally or via injection.
- **Induction of Inflammation:** After a set period, inject a solution of carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation and edema.
- **Edema Measurement:** Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
- **Calculation of Inhibition:** Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

- **Preparation of Solutions:** Prepare a stock solution of DPPH in methanol and various concentrations of the test compound.
- **Reaction Mixture:** Mix the test compound solution with the DPPH solution.
- **Incubation:** Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
- **Absorbance Measurement:** Measure the absorbance of the solution at 517 nm. The decrease in absorbance indicates the radical scavenging activity.
- **Calculation of Scavenging Activity:** Calculate the percentage of DPPH radical scavenging and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Conclusion and Future Directions

Sanggenol P, a flavonoid from the traditionally used medicinal plant *Morus alba*, holds promise as a bioactive compound with potential therapeutic applications in areas such as cancer and inflammation. While direct research on **Sanggenol P** is still in its early stages, the extensive studies on the related compound Sanggenol L provide a strong rationale for further investigation. The available data suggest that sanggenols can induce apoptosis and cell cycle arrest in cancer cells and may exert anti-inflammatory effects, potentially through the modulation of key signaling pathways like PI3K/Akt/mTOR and NF- κ B.

Future research should focus on several key areas:

- **Comprehensive Biological Screening of Sanggenol P:** There is a critical need for in-depth studies to quantify the anticancer, anti-inflammatory, and antioxidant activities of pure **Sanggenol P**.
- **Mechanism of Action Studies:** Elucidating the specific signaling pathways and molecular targets of **Sanggenol P** is essential to understand its therapeutic potential.
- **In Vivo Efficacy and Safety:** Preclinical studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of **Sanggenol P**.

- **Comparative Studies:** Direct comparative studies of the bioactivities of different sanggenols would provide valuable insights into their structure-activity relationships.

The continued exploration of natural products like **Sanggenol P** from traditional medicinal sources offers a promising avenue for the discovery and development of novel therapeutic agents for a range of human diseases. This in-depth guide serves as a foundational resource for researchers and drug development professionals interested in the scientific exploration of this intriguing flavonoid.

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